molecular formula C21H23N3O3S2 B2649996 2-Benzyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole CAS No. 1203192-69-1

2-Benzyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Cat. No. B2649996
CAS RN: 1203192-69-1
M. Wt: 429.55
InChI Key: FQWWEAIQDMUZQG-UHFFFAOYSA-N
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Description

2-Benzyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family and is known to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Photodynamic Therapy Potential

  • Synthesis and Characterization : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which include a thiadiazole structure. This compound demonstrates promising properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

  • New Pyridine Derivatives Synthesis : Patel and Agravat (2009) explored the synthesis of new pyridine derivatives, including a compound related to the thiadiazole family. These compounds were found to possess significant antibacterial activity, indicating potential for antimicrobial applications (Patel & Agravat, 2009).

  • Heterocycles with Antimicrobial Properties : El‐Emary, Al-muaikel, and Moustafa (2002) investigated the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which is structurally related to the thiadiazole compound. These newly synthesized heterocycles showed potential antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Biochemical Applications

  • Inhibition of Carbonic Anhydrase Isozymes : Alafeefy et al. (2015) explored a series of benzenesulfonamides, incorporating 1,3,4-thiadiazole moieties, as inhibitors of human carbonic anhydrases. These compounds showed low nanomolar activity against certain isoforms, suggesting potential for biochemical applications in medicinal chemistry (Alafeefy et al., 2015).

Crystal Structure and DFT Calculations

  • Structural and Computational Analysis : Kumara et al. (2017) conducted a study on the crystal structure and DFT calculations of novel piperazine derivatives, which included 1,3,4-oxadiazole and thiadiazole moieties. The research provided insights into the reactive sites and the nature of intermolecular contacts, important for understanding the chemical behavior of such compounds (Kumara et al., 2017).

properties

IUPAC Name

2-benzyl-5-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-27-18-9-11-19(12-10-18)29(25,26)24-13-5-8-17(15-24)21-23-22-20(28-21)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWWEAIQDMUZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

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